Bis(carboxymethyl)ethylene dithiocarbamate

Description

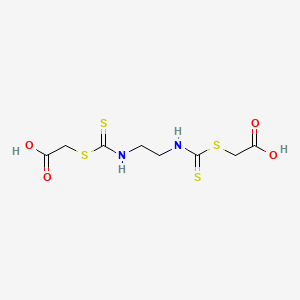

Structure

2D Structure

3D Structure

Properties

CAS No. |

64059-06-9 |

|---|---|

Molecular Formula |

C8H12N2O4S4 |

Molecular Weight |

328.5 g/mol |

IUPAC Name |

2-[2-(carboxymethylsulfanylcarbothioylamino)ethylcarbamothioylsulfanyl]acetic acid |

InChI |

InChI=1S/C8H12N2O4S4/c11-5(12)3-17-7(15)9-1-2-10-8(16)18-4-6(13)14/h1-4H2,(H,9,15)(H,10,16)(H,11,12)(H,13,14) |

InChI Key |

FNWUENKHSUYDGL-UHFFFAOYSA-N |

Canonical SMILES |

C(CNC(=S)SCC(=O)O)NC(=S)SCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Bis Carboxymethyl Ethylene Dithiocarbamate and Its Derivatives

Fundamental Synthetic Routes for Dithiocarbamate (B8719985) Ligands

Dithiocarbamate ligands are a well-established class of compounds with a rich history of synthetic development. The core of their synthesis typically involves the reaction of a primary or secondary amine with carbon disulfide.

The most fundamental and widely employed method for the synthesis of dithiocarbamates involves the reaction of a primary or secondary amine with carbon disulfide in a basic medium. nih.gov This reaction proceeds through the nucleophilic attack of the amine on the electrophilic carbon of carbon disulfide. The presence of a base, such as sodium hydroxide or potassium hydroxide, is crucial for the deprotonation of the initially formed dithiocarbamic acid, resulting in the formation of a stable dithiocarbamate salt. nih.gov The choice of base can influence the reaction, with strong bases being common, though weaker bases like ammonia have also been utilized. google.com

The general reaction can be represented as: R₂NH + CS₂ + NaOH → R₂NCS₂⁻Na⁺ + H₂O

The order of addition of reagents generally does not significantly impact the formation of the product, provided the stoichiometry is correct. nih.gov Typically, the reaction is carried out in a suitable solvent, such as an alcohol or water. nih.gov

In recent years, one-pot, multi-component reactions have gained prominence in the synthesis of dithiocarbamates due to their efficiency and atom economy. organic-chemistry.orgorganic-chemistry.org These strategies involve the simultaneous or sequential reaction of an amine, carbon disulfide, and an electrophile in a single reaction vessel. This approach avoids the isolation of intermediate products, thereby saving time, and reducing waste. organic-chemistry.org

A variety of electrophiles can be used in these one-pot syntheses, including alkyl halides, epoxides, and α,β-unsaturated carbonyl compounds. organic-chemistry.org For instance, a highly efficient, mild, and simple synthesis of S-alkyl dithiocarbamates can be achieved through a one-pot reaction of an amine, carbon disulfide, and an alkyl halide under solvent-free conditions and without the need for a catalyst. organic-chemistry.org

Interactive Data Table: Comparison of Dithiocarbamate Synthetic Routes

| Synthetic Route | Key Reactants | Typical Conditions | Advantages |

| Amine + CS₂ + Base | Primary/Secondary Amine, Carbon Disulfide, Base (e.g., NaOH) | Basic medium, often in alcohol or water | Well-established, versatile, high yield |

| One-Pot Condensation | Amine, Carbon Disulfide, Electrophile (e.g., alkyl halide) | Often solvent-free or in green solvents, catalyst-free options available | High atom economy, reduced waste, operational simplicity |

Specific Synthesis of Bis(carboxymethyl)dithiocarbamate Analogues

The synthesis of bis(carboxymethyl)ethylene dithiocarbamate specifically involves the formation of an ethylene (B1197577) bis(dithiocarbamate) backbone followed by the introduction of carboxymethyl groups.

While not the most direct route to this compound, the principles of using amino acids in dithiocarbamate synthesis are relevant. The reaction of an amino acid, such as a derivative of iminodiacetic acid, with carbon disulfide would lead to the formation of a dithiocarbamate with carboxylic acid functionalities. This approach highlights the versatility of using functionalized amines as starting materials to generate complex dithiocarbamate structures.

A practical and efficient method for the synthesis of this compound involves a two-step process. First, ethylenediamine is reacted with carbon disulfide in the presence of a base like sodium hydroxide to form the disodium salt of ethylene bis(dithiocarbamic acid), commonly known as nabam. chempedia.infonih.gov

The reaction is as follows: H₂N(CH₂)₂NH₂ + 2CS₂ + 2NaOH → NaS(S)CNH(CH₂)₂NHC(S)SNa + 2H₂O

In the second step, this disodium salt is reacted with a chloroacetate intermediate, such as sodium chloroacetate or chloroacetic acid. orgsyn.org This results in the S-alkylation of the dithiocarbamate groups, leading to the formation of this compound.

The alkylation reaction can be represented as: NaS(S)CNH(CH₂)₂NHC(S)SNa + 2ClCH₂COOH → HOOCCH₂S(S)CNH(CH₂)₂NHC(S)SCH₂COOH + 2NaCl

This method is analogous to the synthesis of other ethylene bis-dithiocarbamate esters, where the disodium salt is condensed with various alkyl halides. researchgate.net

Green Chemistry Principles Applied to Dithiocarbamate Synthesis

The application of green chemistry principles to the synthesis of dithiocarbamates has focused on reducing the environmental impact of these processes. Key areas of improvement include the use of greener solvents, catalyst-free reactions, and energy-efficient methods.

Several approaches have been developed to align dithiocarbamate synthesis with green chemistry principles:

Use of Aqueous Media: Performing the synthesis in water as a solvent minimizes the use of volatile organic compounds. chempedia.info

Solvent-Free Reactions: One-pot syntheses conducted without any solvent have been shown to be highly efficient and environmentally friendly. organic-chemistry.orgorganic-chemistry.org

Catalyst-Free Conditions: The development of catalyst-free one-pot reactions simplifies the process and avoids the use of potentially toxic and expensive catalysts. organic-chemistry.orgcore.ac.uk

Energy Efficiency: Many modern synthetic protocols for dithiocarbamates can be carried out at room temperature, reducing energy consumption. organic-chemistry.org

Atom Economy: Multi-component reactions inherently possess high atom economy as most of the atoms from the reactants are incorporated into the final product. organic-chemistry.org

Solvent-Free and Aqueous Reaction Conditions

The synthesis of dithiocarbamates, including this compound, can be effectively carried out under solvent-free or in aqueous media, aligning with the principles of green chemistry.

A highly efficient and atom-economical method for the synthesis of dithiocarbamates involves a one-pot reaction of an appropriate amine, carbon disulfide (CS₂), and an alkyl halide under solvent-free conditions. This approach typically proceeds at room temperature and avoids the use of catalysts, simplifying the purification process and reducing waste. For the synthesis of this compound, this would involve the reaction of ethylenediamine with carbon disulfide, followed by reaction with a haloacetic acid, typically in the presence of a base to neutralize the newly formed dithiocarbamic acid.

Aqueous conditions also present a viable and environmentally friendly route. The synthesis of ethylene bis-dithiocarbamate esters has been demonstrated through the condensation of disodium ethylene bis-dithiocarbamate with a suitable alkyl halide in an aqueous medium researchgate.net. This methodology can be adapted for the synthesis of this compound by using an appropriate haloacetic acid derivative. Furthermore, a patented process describes the production of heavy metal ethylene-bis-dithiocarbamates by reacting ethylenediamine with carbon disulfide in an aqueous medium in the presence of a weak base like ammonium (B1175870) hydroxide google.com. This initial step forms the ammonium salt of ethylene-bis-dithiocarbamic acid, which can then be further reacted.

| Reactants | Conditions | Product | Key Features |

| Amine, Carbon Disulfide, Alkyl Halide | Solvent-free, Room Temperature | Dithiocarbamate | High atom economy, catalyst-free |

| Disodium ethylene bis-dithiocarbamate, Alkyl Halide | Aqueous medium | Ethylene bis-dithiocarbamate ester | Green solvent, established method |

| Ethylenediamine, Carbon Disulfide, Ammonium Hydroxide | Aqueous medium | Ammonium ethylene-bis-dithiocarbamate | Formation of a stable intermediate |

Alternative Reactants and Catalytic Approaches

To further optimize the synthesis of dithiocarbamates, alternative reactants and catalytic systems have been explored. These approaches can offer milder reaction conditions, broader substrate scope, and improved yields.

Copper-catalyzed reactions have been shown to be effective for the formation of C-S bonds in dithiocarbamate synthesis. These methods can provide high yields under mild conditions. Another innovative approach involves photocatalysis. Visible light-induced photocatalytic three-component reactions of an alkyl halide, carbon disulfide, and an amine have been developed for the synthesis of dithiocarbamates under mild conditions. This method is characterized by its high efficiency and green, catalyst-free protocol.

The choice of reactants can also be varied. For instance, instead of alkyl halides, other electrophiles can be employed to introduce the carboxymethyl group. The fundamental reaction involves the nucleophilic attack of the dithiocarbamate anion on the electrophile.

| Approach | Reactants/Catalyst | Conditions | Advantages |

| Copper Catalysis | Aryl iodides, Tetraalkylthiuram disulfides, CuCl₂ | Mild conditions | High yields, good functional group compatibility |

| Photocatalysis | Alkyl halide, Carbon disulfide, Amine | Visible light | High efficiency, green protocol |

Fabrication of Functionalized Polymeric Dithiocarbamate Systems

The unique chelating properties of this compound can be amplified by incorporating it into polymeric structures. This creates materials with a high density of active sites for applications such as heavy metal removal.

Incorporation onto Polymer Carriers and Resins

One common strategy for creating functionalized polymeric dithiocarbamate systems is to immobilize the dithiocarbamate groups onto pre-existing polymer backbones or resins. This can be achieved by modifying polymers that contain suitable functional groups, such as amines or halides.

For example, a water-soluble ethylene dichloride ammonia polymer can be reacted with carbon disulfide to introduce dithiocarbamate salt groups. This process results in a polymeric dithiocarbamate that is effective in chelating and precipitating heavy metals from wastewater. The reaction is typically conducted in a solvent like water or alcohol at temperatures ranging from 30 to 100 °C.

Another approach involves the use of commercially available resins, such as those with amine functionalities. These resins can be reacted with carbon disulfide in a basic medium to convert the amine groups into dithiocarbamate groups. This method allows for the creation of solid-phase extraction materials for the selective removal of metal ions.

| Polymer Carrier | Functionalization Reaction | Resulting System | Application |

| Ethylene dichloride ammonia polymer | Reaction with Carbon Disulfide | Water-soluble polymeric dithiocarbamate | Heavy metal removal |

| Amine-functionalized resin | Reaction with Carbon Disulfide in base | Dithiocarbamate-functionalized resin | Solid-phase extraction of metals |

Development of Multidentate Polymeric Chelation Systems

The development of multidentate polymeric chelation systems aims to create materials with enhanced binding affinity and selectivity for target metal ions. By strategically designing the polymer architecture and the density of the dithiocarbamate functional groups, it is possible to achieve a cooperative binding effect.

A "bottom-up" synthesis approach can be employed to create oligo-dithiocarbamate chelating precipitants. This method involves the reaction of ammonia with 1,2-dichloroethane to form a polyamine, which is then reacted with carbon disulfide to introduce the dithiocarbamate functionalities. These oligomeric structures can be highly effective for the direct removal of complexed heavy metals, even from acidic wastewater.

The synthesis of poly-dithiocarbamate (PDTC) through a one-pot fabrication process has also been reported. These materials possess a large number of dithiocarbamate functional groups and have shown preferable adsorption performance for heavy metals like lead(II) and copper(II). The multidentate nature of these polymeric systems, where multiple dithiocarbamate groups can coordinate to a single metal ion, contributes to their high efficiency in metal sequestration.

Coordination Chemistry and Metal Complexation Studies of Bis Carboxymethyl Ethylene Dithiocarbamate

Ligand-Metal Coordination Modes and Geometries

The dithiocarbamate (B8719985) moiety (NCS2−) is a powerful chelating agent, primarily due to the soft nature of its sulfur donors and a small "bite angle" that is highly favorable for binding to metal ions. nih.govresearchgate.net This ligand can adopt several coordination modes, which dictates the resulting structure and properties of the metal complex. sysrevpharm.org

The coordination versatility of the dithiocarbamate functional group allows for the formation of diverse molecular and supramolecular structures.

Monodentate Coordination : In this mode, the dithiocarbamate ligand binds to a metal center through only one of its sulfur atoms. nih.govencyclopedia.pub This arrangement is less common than chelation but can occur when other bulky ligands are present in the coordination sphere, creating steric hindrance that prevents the second sulfur atom from binding. nih.govnih.gov It can also be observed in the formation of heteroleptic complexes where another ligand is introduced. nih.gov

Bidentate Chelating Coordination : This is the most prevalent binding mode for dithiocarbamate ligands. nih.gov The ligand forms a stable four-membered ring by coordinating to a single metal center through both sulfur atoms. researchgate.net This chelation is a key reason for the high stability of metal-dithiocarbamate complexes. researchgate.net The vast majority of monomeric dithiocarbamate complexes feature this symmetrical bidentate binding. nih.gov

Bridging Coordination : The dithiocarbamate ligand can act as a bridge between two or more metal centers. researchgate.net This can occur in several ways, including a bidentate bridging fashion where each sulfur atom coordinates to a different metal ion. This mode of coordination often leads to the formation of dimeric or polymeric structures. sysrevpharm.orgmdpi.com For instance, the zinc complex of ethylenebis(dithiocarbamate), known as Zineb (B1684293), was found to be a two-dimensional polymer due to the presence of both chelating and bidentate bridging ligands. mdpi.com Polymeric complexes of ethylene (B1197577) bis dithiocarbamates may contain chains or lattices formed by the divalent ligand and multiple metal ions. google.com

A specific variation of the bidentate mode is anisobidentate chelation, where the two sulfur atoms of the dithiocarbamate ligand are bonded to the same metal center but with significantly different metal-sulfur (M–S) bond lengths. researchgate.netnih.gov This asymmetrical binding is distinct from the more common symmetrical chelation where the M–S bonds are essentially equal. researchgate.net

This mode is frequently observed in complexes where the coordination number and geometry of the central metal atom lead to electronic or steric distortions. nih.govresearchgate.net For example, in certain organotin(IV) dithiocarbamate complexes, one dithiocarbamate ligand may form a chelate while another bonds in a monodentate fashion, resulting in a distorted trigonal bipyramidal geometry where the anisobidentate character is pronounced. nih.govresearchgate.net The resulting coordination geometries are often highly distorted and intermediate between idealized shapes like square pyramidal and trigonal bipyramidal. researchgate.net

Stabilization of Metal Oxidation States and Electronic Configurations

A hallmark of the dithiocarbamate ligand class is its ability to stabilize a wide spectrum of oxidation states in coordinated metal ions, a property directly linked to the electronic structure of the ligand itself. researchgate.netsysrevpharm.orgnih.gov

Dithiocarbamate ligands are well-documented for their capacity to form stable complexes with transition metals in numerous oxidation states. researchgate.netnih.gov This is largely attributed to the electronic flexibility of the ligand, which can be described by two main resonance forms: a dithiocarbamate form and a thioureide form. researchgate.netnih.govnih.gov The thioureide resonance structure involves the delocalization of the nitrogen atom's lone pair of electrons across the C-N bond and onto the sulfur atoms. researchgate.netmdpi.com This delocalization increases the electron-donating ability of the sulfur atoms, making the ligand a soft base capable of stabilizing soft metal centers.

This electronic pliability allows dithiocarbamates to stabilize not only common oxidation states but also unusually high ones, such as Fe(IV), Co(IV), Ni(III), and Cu(III). wikipedia.org This stabilizing effect makes the resulting complexes electrochemically rich. researchgate.netnih.gov Research on bis(carboxymethyl)dithiocarbamate specifically has demonstrated its strong complexing ability, with stability constants calculated for several divalent metal ions. nih.gov

| Metal Ion | log β₂ |

|---|---|

| Copper(II) | 21.46 |

| Lead(II) | 15.45 |

| Cadmium(II) | 11.24 |

| Nickel(II) | 7.93 |

The electronic configuration of the central metal ion (specifically, the number of d-electrons) has a profound effect on the preferred coordination geometry and magnetic properties of its dithiocarbamate complexes.

For metal ions with a d⁶ configuration, such as Co(III), Rh(III), and Ir(III), dithiocarbamate ligands typically form highly stable, six-coordinate octahedral complexes. eurjchem.com These low-spin d⁶ complexes are kinetically inert and their structures are well-defined.

In contrast, for a metal ion with a d⁸ configuration, such as Au(III), the situation is different. Due to the high oxidation state and the character of the heavy metal, the dithiocarbamate ligand imposes a strong ligand field. An ideal octahedral geometry would be unstable as it would force two electrons into high-energy e_g orbitals. Consequently, the complex undergoes tetragonal distortion to achieve a more stable square planar geometry, resulting in a diamagnetic, low-spin complex. sysrevpharm.org Similarly, Ni(II), another d⁸ ion, commonly forms square planar complexes with dithiocarbamate ligands. researchgate.net

Structural Dynamics and Geometrical Preferences in Complexes

The geometry of a metal-dithiocarbamate complex is primarily determined by the electronic preferences of the central metal ion and the stoichiometry of the complex. encyclopedia.pub These ligands are sterically non-demanding, allowing for a range of coordination numbers and structures, from simple monomers to complex polymers. researchgate.netresearchgate.net

Common coordination geometries include:

Octahedral : Often seen with metal ions that prefer a coordination number of six, such as Co(II/III), Ru(III), and Ir(III). researchgate.neteurjchem.commdpi.com These complexes typically have the formula [M(DTC)₃] or [M(DTC)₂(L)₂], where L is another ligand.

Square Planar : This geometry is characteristic of d⁸ metal ions like Ni(II), Pd(II), and Cu(II). encyclopedia.pubresearchgate.netresearchgate.net

Tetrahedral : Typically formed with d¹⁰ ions like Zn(II) or other metals such as Co(II) and Fe(II) under certain conditions. researchgate.net

The structural diversity extends beyond simple monomeric units. Dimerization can occur, as seen in zinc bis(dimethyldithiocarbamate), where two zinc centers are bridged, leading to five-coordinate metal centers. wikipedia.org Furthermore, the use of bifunctional dithiocarbamate ligands, such as those derived from ethylenediamine, can lead to the formation of polymeric chains or sheets. mdpi.comgoogle.com

| Metal Ion | Typical Geometry | Example Formulation | Reference |

|---|---|---|---|

| Co(II) | Tetrahedral / Octahedral | [Co(L)₂] / [Co(L)₂(H₂O)₂] | researchgate.netresearchgate.net |

| Co(III) | Octahedral | [Co(L)₃] | eurjchem.com |

| Ni(II) | Square Planar | [Ni(L)₂] | sysrevpharm.orgresearchgate.net |

| Cu(II) | Square Planar | [Cu(L)₂] | sysrevpharm.orgresearchgate.net |

| Zn(II) | Tetrahedral / Dimeric | [Zn(L)₂] | wikipedia.orgresearchgate.net |

| Pd(II) | Square Planar | [Pd(L)₂] | researchgate.net |

| Au(III) | Distorted Square Planar | [Au(L)₂]⁺ | sysrevpharm.org |

| Ru(III) | Octahedral | [Ru(L)₃] | mdpi.com |

| Ir(III) | Octahedral | [Ir(L)₂(L')₂]⁺ | mdpi.com |

Formation of Tetrahedral, Square Planar, and Octahedral Geometries

Dithiocarbamate ligands are highly adaptable and can form complexes with various geometries, primarily determined by the electronic configuration and coordination preferences of the central metal ion. nih.gov The resulting complexes can adopt tetracoordinated structures, such as tetrahedral or square planar, as well as hexa-coordinated octahedral geometries. researchgate.netresearchgate.net

Tetrahedral Geometry: This geometry is common for metal ions like Zn(II) and Cd(II). For instance, zinc complexes with dithiocarbamate ligands often exhibit a dinuclear structure where the zinc ion is in a distorted tetrahedral environment.

Square Planar Geometry: Metal ions with a d8 electronic configuration, such as Ni(II), Pd(II), Pt(II), and Au(III), typically form square planar complexes with dithiocarbamate ligands. mdpi.comcdnsciencepub.comacs.orgresearchgate.net Copper(II) also frequently adopts a square planar or a distorted square pyramidal geometry. cdnsciencepub.commdpi.com In these complexes, the dithiocarbamate ligand functions as a bidentate chelator, binding through its two sulfur atoms. mdpi.com The bite angle of the chelating ligand imposes a distortion from a perfect square geometry, with S-M-S angles often around 75°. cdnsciencepub.com

Octahedral Geometry: This geometry is characteristic of metal ions such as Co(II), Fe(III), Cr(III), and Ru(III). knowpia.comsysrevpharm.orgasianpubs.org In these cases, three dithiocarbamate ligands coordinate to a single metal center, or other ligands occupy the remaining coordination sites to achieve a hexa-coordinated state. mdpi.comnih.gov For example, cobalt(II) and nickel(II) can form octahedral complexes with the general formula [M(L)2(H2O)2]. researchgate.net

Table 1: Common Geometries of Metal-Dithiocarbamate Complexes

| Geometry | Typical Metal Ions | Example Complex Formula |

| Tetrahedral | Zn(II), Cd(II) | [Zn(R₂dtc)₂]₂ |

| Square Planar | Ni(II), Pd(II), Pt(II), Cu(II), Au(III) | [Ni(R₂dtc)₂], [Cu(R₂dtc)₂] |

| Octahedral | Co(II), Fe(III), Cr(III), Ru(III) | [Co(R₂dtc)₃], [Fe(R₂dtc)₃] |

Influence of Ligand Substituents on Coordination Environment and Distortions

The substituents on the nitrogen atom of the dithiocarbamate ligand play a crucial role in fine-tuning the electronic and steric properties of the resulting metal complexes. nih.govresearchgate.net These modifications can influence the stability, solubility, and even the coordination geometry of the complex. nih.gov

The polarity of the nitrogen substituents, for example, affects the lipophilicity of the metal complexes they form. nih.gov Electron-withdrawing groups, such as cyano moieties on aromatic rings attached to the ligand, can reduce the stability of the complex by delocalizing electron density away from the metal center. mdpi.com Conversely, electron-donating groups on the nitrogen atom enhance the electron density on the sulfur atoms, strengthening the metal-sulfur bonds. This is due to the delocalization of the nitrogen lone pair onto the sulfur atoms, a phenomenon described by the thioureide resonance form. nih.gov

In the case of bis(carboxymethyl)ethylene dithiocarbamate, the carboxymethyl groups (-CH₂COOH) introduce several key features. The carboxylic acid groups are polar and can participate in hydrogen bonding, potentially influencing the crystal packing and solubility of the complexes. Furthermore, these groups can act as additional coordination sites, potentially leading to the formation of polynuclear or polymeric structures where the carboxylate oxygen atoms bind to adjacent metal centers.

Ligand Redistribution and Exchange Phenomena in Solution

In solution, metal dithiocarbamate complexes can undergo ligand redistribution and exchange reactions. Electron Paramagnetic Resonance (EPR) spectroscopy studies have shown that bis(dithiocarbamato)copper(II) complexes can react with copper(II) salts (like CuCl₂, Cu(NO₃)₂, or Cu(ClO₄)₂) in solution. nih.gov This reaction leads to a ligand exchange equilibrium, forming mixed-ligand complexes of the type [Cu(dtc)X], where X is the anion from the salt. nih.gov The equilibrium constant for this redistribution reaction can be determined, providing insight into the stability of the mixed-ligand species. nih.gov Such phenomena are critical for understanding the behavior of these complexes in solution and their potential interactions in biological or environmental systems.

Chelation Mechanisms with Diverse Metal Ions

Dithiocarbamates are renowned for their potent chelating ability, forming stable complexes with a vast range of metal ions. nih.govnih.gov This strong binding affinity is a key reason for their widespread use in applications ranging from heavy metal remediation to materials science. nih.govtandfonline.com

The primary chelation mechanism involves the coordination of the two sulfur atoms of the dithiocarbamate group to a metal ion, forming a stable four-membered chelate ring. baselius.ac.in This bidentate coordination is the most common binding mode. tandfonline.comnih.gov However, dithiocarbamates can also act as monodentate ligands, binding through only one sulfur atom, or as bridging ligands that link two different metal centers. tandfonline.comresearchgate.net The stability of the resulting complexes is attributed to the soft nature of the sulfur donor atoms, which, according to Hard and Soft Acids and Bases (HSAB) theory, form strong bonds with soft or borderline metal ions like Cu(II), Cd(II), Pb(II), and Ag(I). tandfonline.com The formation of insoluble and colored complexes in water makes them excellent ligands for the removal of heavy metals from aqueous solutions. tandfonline.com

Role of Sulfur and Nitrogen Donor Atoms in Selective Binding

The selective binding of dithiocarbamates to specific metal ions is governed by the electronic properties of the sulfur and nitrogen donor atoms. tandfonline.com

Sulfur Donor Atoms: The two sulfur atoms are the primary binding sites, acting as soft Lewis bases. tandfonline.com This makes them highly effective at coordinating with soft Lewis acid metal ions, such as Pb²⁺, Cu²⁺, Ag¹⁺, and Cd²⁺. tandfonline.com The interaction with hard metal ions like Cr³⁺, Mn²⁺, and Fe³⁺ is significantly weaker. tandfonline.com This selectivity based on the HSAB principle is a cornerstone of their application in selective metal extraction and sensing.

The combination of soft sulfur donors and the electronically tunable nitrogen substituent allows for high affinity and selectivity in metal binding. tandfonline.comnih.gov

Ligand-to-Metal Stoichiometry in Complex Formation

The stoichiometry of dithiocarbamate metal complexes is primarily dependent on the oxidation state and preferred coordination number of the central metal ion. Homoleptic complexes, where the metal is coordinated only to dithiocarbamate ligands, are very common. nih.gov

Common stoichiometries include:

1:2 (Metal:Ligand): This is typical for divalent metal ions (M²⁺) forming neutral complexes with the general formula M(R₂dtc)₂. Examples include complexes of Ni(II), Cu(II), Zn(II), and Pd(II). researchgate.netasianpubs.org These complexes often adopt square planar or tetrahedral geometries.

1:3 (Metal:Ligand): This stoichiometry is found with trivalent metal ions (M³⁺), resulting in neutral complexes of the formula M(R₂dtc)₃. asianpubs.org Metal ions like Fe(III), Co(III), and Cr(III) commonly form such complexes, which are typically octahedral. knowpia.comasianpubs.org

For a ligand like this compound, which contains two dithiocarbamate functional groups, the stoichiometry is more complex. It can chelate a single metal ion using both dithiocarbamate ends, potentially leading to a 1:1 metal-to-ligand ratio in a macrocyclic-like structure. More commonly, it acts as a bridging ligand, where each dithiocarbamate group binds to a different metal center, leading to the formation of coordination polymers with a repeating 1:1 stoichiometry. researchgate.net

Development of Polymeric and Polynuclear Dithiocarbamate Metal Complexes

While simple dithiocarbamates typically form monomeric complexes, polyfunctional dithiocarbamates like this compound are excellent candidates for building larger, more complex structures. nih.govnih.gov These ligands can bridge multiple metal centers, leading to the formation of polymeric or polynuclear complexes. nih.govnih.gov

In these structures, the ligand connects two or more metal ions, creating extended one-, two-, or three-dimensional networks. For example, trinuclear complexes of the type Sn(tch)₂{M₂(dtc)₄} have been synthesized where dithiocarbamate ligands are part of a larger polynuclear assembly. nih.gov The formation of such polymeric structures can be driven by the coordination of the primary dithiocarbamate groups or through secondary interactions involving other functional groups on the ligand, such as the carboxylate groups in this compound. These polymeric materials are of interest for their potential applications in materials science, including as precursors for metal sulfide (B99878) nanoparticles. nih.gov

Investigations into Macrocyclic and Dinuclear Systems

The structure of bis(dithiocarbamate) ligands, such as this compound, makes them ideal candidates for the synthesis of macrocyclic and dinuclear metal complexes. The two dithiocarbamate moieties can coordinate to two different metal centers, leading to the formation of a binuclear complex. When these binuclear units are linked, they can form larger macrocyclic structures.

Research into analogous bis(dithiocarbamate) systems has demonstrated the formation of such complex architectures. For instance, the reaction of bis-secondary amines with carbon disulfide and a base yields the corresponding bis(dithiocarbamate) salt, which can then be reacted with metal ions to form binuclear macrocyclic complexes. scispace.comimedpub.com Studies on other bis(dithiocarbamate) ligands have shown that reaction with diorganotin dichlorides in a 1:1 stoichiometric ratio can produce dinuclear 24- and 26-membered macrocyclic species. nih.gov These macrocycles are formed by the self-assembly of two bis(dithiocarbamate) ligands and two metal centers. nih.gov

The geometry around the metal centers in these dinuclear macrocyclic complexes can vary. For example, with metals like Mn(II) and Co(II), tetrahedral geometries have been observed, while Cu(II) can adopt a square planar geometry within the macrocycle. imedpub.com In the case of diorganotin complexes, the coordination geometry can range from skewed-trapezoidal-bipyramidal to distorted octahedral, depending on the substituents on the tin atom and the conformation of the bridging ligand. nih.gov

A comparative study on linear versus macrocyclic dithiocarbamate architectures highlighted that the preorganized structure of a macrocycle can lead to different binding properties compared to its linear counterpart. rsc.org This suggests that the macrocyclic complexes of this compound could exhibit unique host-guest chemistry and recognition properties.

| Ligand Type | Metal Ion(s) | Resulting Structure | Key Findings | Reference |

|---|---|---|---|---|

| Bis(dithiocarbamate) from bis-secondary amine | Mn(II), Co(II), Cu(II) | Binuclear Macrocyclic Complexes | Formation of tetrahedral (Mn, Co) and square planar (Cu) geometries around the metal centers. | imedpub.com |

| Bis(dithiocarbamate) from bis-secondary amine | Co(II), Zn(II), Cd(II) | Binuclear Macrocyclic Complexes | Characterized by various spectroscopic and analytical techniques, confirming the binuclear macrocyclic structure. | scispace.com |

| N,N'-disubstituted bis(dithiocarbamate) | Diorganotin(IV) | 24- and 26-membered Dinuclear Macrocycles | Demonstrated skewed-trapezoidal-bipyramidal or distorted octahedral coordination geometries depending on the tin substituents. | nih.gov |

Impact of Polymeric Structure on Complexation Behavior

Many ethylene bis(dithiocarbamate) compounds, particularly those used as fungicides like Maneb (B1676018) (a manganese complex) and Mancozeb (a mixed manganese and zinc complex), are known to have polymeric structures. nih.govnih.gov These polymeric materials have low solubility in water and most organic solvents. nih.gov The polymeric nature arises from the bridging of metal centers by the bis(dithiocarbamate) ligands, creating extended networks.

The complexation behavior of this compound is expected to be significantly influenced by its potential to form polymeric structures. The carboxyl groups in its structure introduce additional coordination sites, which could lead to more complex and varied polymeric frameworks compared to simpler ethylene bis(dithiocarbamates).

The formation of such polymeric complexes would likely result in materials with distinct physical and chemical properties. For instance, the solubility and reactivity of the complex would be dictated by the strength and connectivity of the polymeric network. The presence of multiple metal centers in close proximity within a polymeric chain or network can also lead to interesting magnetic and electronic properties arising from metal-metal interactions.

| Complex Type | Key Structural Feature | Impact on Properties | Reference |

|---|---|---|---|

| Maneb (Manganese Ethylene Bis(dithiocarbamate)) | Polymeric chain structure | Low solubility in water and organic solvents. | nih.gov |

| Mancozeb (Manganese/Zinc Ethylene Bis(dithiocarbamate)) | Polymeric network | Used as a broad-spectrum fungicide due to its stability and sustained release of active components. | nih.govnih.gov |

Advanced Characterization Methodologies for Bis Carboxymethyl Ethylene Dithiocarbamate Systems

Spectroscopic Interrogation for Structural and Electronic Insights

Spectroscopy is a cornerstone in the study of dithiocarbamate (B8719985) systems, offering non-destructive analysis of molecular structure, bonding, and electronic transitions.

Infrared (IR) spectroscopy is a powerful tool for elucidating the coordination modes of dithiocarbamate ligands. The positions of key vibrational bands, particularly the thioureide ν(C-N) and the ν(CS₂) bands, are highly sensitive to the electronic environment and coordination behavior.

The thioureide ν(C-N) bond, located in the 1450-1550 cm⁻¹ region, possesses a partial double bond character. The frequency of this vibration provides insight into the electronic structure of the dithiocarbamate moiety. Upon chelation to a metal center, the increased double bond character typically causes a shift of this band to a higher frequency.

The ν(CS₂) vibration is also diagnostic. A single, sharp band in the 950-1050 cm⁻¹ region is indicative of a bidentate coordination mode, where both sulfur atoms are bonded symmetrically to the metal center. If the dithiocarbamate ligand binds in a monodentate fashion, this symmetry is broken, resulting in a splitting of this band into a doublet.

Furthermore, the formation of a metal-ligand bond is directly evidenced by the appearance of new bands in the far-IR region, typically between 300 and 450 cm⁻¹. These bands are assigned to the metal-sulfur, ν(M-S), stretching vibrations, confirming the coordination of the dithiocarbamate's sulfur atoms to the metal ion.

Table 1: Key IR Vibrational Frequencies for Dithiocarbamate Systems

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |

|---|---|---|

| ν(C-N) (Thioureide) | 1450 - 1550 | Indicates the C-N bond order; shifts upon complexation. |

| ν(CS₂) (Asymmetric) | 950 - 1050 | A single band suggests symmetric bidentate coordination; a split band suggests monodentate coordination. |

| ν(M-S) | 300 - 450 | Confirms the formation of a coordinate bond between the metal and sulfur atoms. |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of diamagnetic dithiocarbamate complexes in solution.

¹H NMR: In the proton NMR spectrum of bis(carboxymethyl)ethylene dithiocarbamate, distinct signals are expected for the different proton environments. The protons of the ethylene (B1197577) bridge (-N-CH₂-CH₂-N-) would appear as a multiplet, while the protons of the carboxymethyl groups (-CH₂-COOH) would resonate as a singlet. The acidic proton of the carboxyl group (-COOH) would also be observable, though its position can be highly dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information. Key resonances include those for the carboxyl carbon (-COOH), the methylene (B1212753) carbons of the carboxymethyl groups (-CH₂-COOH), the ethylene bridge carbons (-CH₂-CH₂-), and the dithiocarbamate carbon (-NCS₂). The chemical shift of the -NCS₂ carbon is particularly informative about the coordination state of the ligand.

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the dithiocarbamate ligand and its metal complexes. researchgate.net The electronic spectrum of the free ligand is typically characterized by intense absorption bands in the UV region, which are assigned to intra-ligand π→π* and n→π* transitions originating from the N-C=S and S=C-S chromophoric groups. bath.ac.uk

Upon formation of a metal complex, new absorption bands often appear, or existing bands may shift. researchgate.net These changes are indicative of coordination. For transition metal complexes, two main types of new bands can be observed:

Charge-Transfer (CT) Bands: These are often very intense and can occur in both the UV and visible regions. They arise from the transfer of an electron from a ligand-based orbital to a metal-based orbital (Ligand-to-Metal Charge Transfer, LMCT) or vice-versa (Metal-to-Ligand Charge Transfer, MLCT).

d-d Transitions: For complexes with d-block metals containing d-electrons, weak absorptions can appear in the visible region. These correspond to the excitation of an electron from one d-orbital to another. The energy and number of these transitions provide information about the coordination geometry and the crystal field splitting of the metal ion. researchgate.net

Table 2: Typical Electronic Transitions in Dithiocarbamate Complexes

| Transition Type | Typical Wavelength Region | Description |

|---|---|---|

| π→π * | UV Region (<300 nm) | Intra-ligand transition within the dithiocarbamate moiety. |

| n→π * | UV Region (~300-350 nm) | Intra-ligand transition involving non-bonding electrons on sulfur. |

| Charge Transfer (CT) | UV-Visible Region | Electron transfer between ligand and metal orbitals; indicates complex formation. |

| d-d Transitions | Visible Region | Electronic transitions between metal d-orbitals; provides geometric and electronic structure information. |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a specialized technique applicable only to species with unpaired electrons. wikipedia.org It is exceptionally useful for studying metal complexes of this compound formed with paramagnetic metal ions, such as Cu(II), Mn(II), or VO(II). researchgate.netnih.gov The technique provides detailed information about the electronic structure and the immediate coordination sphere of the metal center. wikipedia.orgnih.gov

The EPR spectrum of a paramagnetic dithiocarbamate complex is characterized by its g-values and hyperfine coupling constants. researchgate.net The g-values are analogous to the chemical shift in NMR and provide information about the electronic environment of the unpaired electron. Anisotropy in the g-value (i.e., different values along different molecular axes) can distinguish between, for example, axial and rhombic symmetries in the metal's coordination geometry.

Hyperfine coupling, which arises from the interaction of the electron spin with the nuclear spin of the metal and donor atoms (like ¹⁴N), results in the splitting of EPR lines. The magnitude of this coupling provides insight into the covalency of the metal-ligand bond and the nature of the orbital containing the unpaired electron. researchgate.net Studies on analogous polymeric copper(II) bis(dithiocarbamate) complexes have used EPR to characterize the axially symmetric orbital of the unpaired electron and to probe intermolecular magnetic coupling. researchgate.net

Mass spectrometry (MS) is a vital tool for confirming the molecular weight of synthesized compounds and for obtaining structural information through the analysis of fragmentation patterns. Due to the often polymeric and non-volatile nature of metal-dithiocarbamate complexes, specialized techniques are frequently required.

Methods like liquid chromatography coupled with mass spectrometry (LC-MS) are often employed. researchgate.net For ethylenebisdithiocarbamates (EBDCs), analysis can involve derivatization to increase volatility and thermal stability. researchgate.net For instance, the ligand can be S-alkylated with methyl iodide to form a more stable methyl ester derivative, which is then amenable to analysis. researchgate.net

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. Common fragmentation pathways for dithiocarbamates include the loss of small neutral molecules or radicals. Analysis of these fragments helps to piece together the structure of the parent ion and confirm the integrity of the this compound framework. The technique is also highly sensitive for detecting degradation products, such as ethylenethiourea (B1671646) (ETU). rsc.org

X-ray Diffraction (XRD) for Single Crystal and Molecular Structures

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional molecular structure of a compound in the solid state. mdpi.com When suitable single crystals of a this compound metal complex can be grown, XRD analysis provides unambiguous information on:

Bond Lengths and Angles: Precise measurement of all interatomic distances and angles, confirming the coordination mode (e.g., symmetric bidentate chelation) of the dithiocarbamate ligand.

Coordination Geometry: The exact arrangement of the sulfur atoms around the central metal ion (e.g., square planar, tetrahedral, octahedral).

Molecular Conformation: The spatial arrangement of the entire complex, including the ethylene bridge and carboxymethyl groups.

Supramolecular Structure: How individual complex molecules pack together in the crystal lattice, revealing intermolecular interactions like hydrogen bonding (e.g., involving the carboxylic acid groups). mdpi.com

The data obtained from XRD is crucial for validating structures proposed by spectroscopic methods and provides a fundamental basis for understanding the chemical and physical properties of the material.

Electrochemical Approaches for Redox Characterization

Electrochemical methods, principally cyclic voltammetry (CV), are indispensable for probing the redox behavior of dithiocarbamate systems. These techniques provide detailed insights into the electron transfer processes, formal potentials, and stability of different oxidation states of the central metal ion in a complex. nih.govresearchgate.net

Research on various dithiocarbamate complexes reveals a rich and often complex redox chemistry. For instance, nickel dithiocarbamate complexes exhibit a unique redox cycle. auburn.eduauburn.edu Cyclic voltammetry studies show that the oxidation from Ni(II) to Ni(IV) proceeds as a two-electron (2e⁻) transfer, while the subsequent reduction back to Ni(II) occurs in two distinct one-electron (1e⁻) steps, passing through a Ni(III) intermediate. auburn.eduauburn.edu This behavior is attributed to structural changes between the four-coordinate Ni(II) species and the six-coordinate Ni(IV) species. auburn.eduauburn.edu The electrochemical environment can be tuned; for example, the addition of Lewis acids like Zn(II) has been shown to consolidate the two 1e⁻ reduction peaks into a single 2e⁻ process. auburn.edu

The general redox properties of dithiocarbamate complexes are studied by applying a varying potential and measuring the resulting current. peacta.org A typical cyclic voltammogram for a dithiocarbamate complex will display anodic (oxidation) and cathodic (reduction) peaks. The potential values of these peaks provide information about the formal redox potentials of the metal center. nih.gov For many transition metal dithiocarbamate complexes, quasi-reversible, one-electron oxidation processes corresponding to the M(II)/M(III) or M(III)/M(IV) couple are observed.

Table 1: Representative Electrochemical Data for Dithiocarbamate Complexes This table illustrates typical data obtained from cyclic voltammetry studies on various dithiocarbamate complexes, showcasing their redox potentials.

| Complex/System | Redox Process | Potential (V vs. reference) | Method |

| Nickel Dithiocarbamate | Ni(II) → Ni(IV) | Not specified | Cyclic Voltammetry |

| Nickel Dithiocarbamate | Ni(IV) → Ni(III) | Not specified | Cyclic Voltammetry |

| Nickel Dithiocarbamate | Ni(III) → Ni(II) | Not specified | Cyclic Voltammetry |

| [MoH₂(NCNH₂)₂(dppe)₂]²⁺ | Mo(IV) → Mo(V) | +1.10 (Epa) | Cyclic Voltammetry |

| [MoH₂(NCNH₂)₂(dppe)₂]²⁺ | Reduction Wave 1 | -0.68 (Epc) | Cyclic Voltammetry |

| [MoH₂(NCNH₂)₂(dppe)₂]²⁺ | Reduction Wave 2 | -0.85 (Epc) | Cyclic Voltammetry |

Data sourced from studies on general dithiocarbamate complexes to illustrate the methodology. auburn.edupeacta.org

Thermal Analysis Techniques for Decomposition Pathways and Stability

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), are critical for evaluating the thermal stability and decomposition pathways of this compound and its metal complexes. nih.govnih.gov These methods provide vital information about melting points, decomposition temperatures, and the nature of the final residue. nih.gov

TGA measures the change in mass of a sample as a function of temperature, revealing the stages of decomposition. DTA/DSC measures the difference in temperature between a sample and a reference, identifying exothermic or endothermic transitions like melting or decomposition. nih.gov

Table 2: Thermal Decomposition Data for Representative Metal Dithiocarbamate Complexes This table summarizes findings from TGA/DTA studies on dithiocarbamate complexes, indicating decomposition stages and final products.

| Complex | Technique | Decomposition Stages | Final Residue |

| Zn(II) complexes | TGA/DSC | Multiple steps | Metal Oxide |

| Cd(II) complexes | TGA/DTA | Multiple steps | Metal Oxide |

| Cu(II) complex | TGA/DTA | Multiple steps | Copper(II) Oxide (CuO) |

| Co(II) complex | TGA/DTA | Multiple steps | Cobalt Metal (Co) |

| Hg(II) complexes | TGA/DSC | Single major step | Volatile products |

Data generalized from studies on various N-substituted dithiocarbamate complexes to illustrate the analytical approach. nih.govresearchgate.net

Elemental Compositional Analysis (CHNS, Metal Content) for Purity and Stoichiometry

Elemental analysis is a fundamental characterization technique used to verify the purity and confirm the empirical formula of a newly synthesized compound like this compound and its metal complexes. jocpr.comajrconline.org This method precisely determines the weight percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in the sample.

The experimental percentages obtained from the CHNS analyzer are compared against the theoretical percentages calculated from the proposed chemical formula. A close agreement between the found and calculated values provides strong evidence for the successful synthesis of the target compound and its stoichiometric purity. researchgate.net

In addition to CHNS analysis, determining the metal content is crucial for characterizing metal-dithiocarbamate complexes. This can be accomplished through techniques such as Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), or by calculation from the residue of thermogravimetric analysis under controlled conditions. This confirms the correct metal-to-ligand ratio in the complex. researchgate.net For example, in the characterization of a manganese ethylene bis(dithiocarbamate) complex, elemental analysis was performed for C, H, N, and Mn content to confirm its composition. researchgate.net

Table 3: Example of Elemental Analysis Data for a Dithiocarbamate Complex (Manganese Ethylene Bis(dithiocarbamate) Dihydrate) This table provides a typical comparison between calculated and experimentally found elemental percentages to verify the stoichiometry of a synthesized complex.

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 15.94 | 15.81 |

| Hydrogen (H) | 3.34 | 3.39 |

| Nitrogen (N) | 9.40 | 9.22 |

| Manganese (Mn) | 18.2 | 18.1 |

Data sourced from a study on Manganese Ethylene Bis(dithiocarbamate) Dihydrate to illustrate the methodology. researchgate.net

Theoretical and Computational Investigations of Bis Carboxymethyl Ethylene Dithiocarbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic makeup and predictive reactivity of dithiocarbamate (B8719985) compounds. These ab initio methods solve approximations of the Schrödinger equation to determine electron distribution, orbital energies, and other key electronic properties.

Density Functional Theory (DFT) has become a standard method for studying dithiocarbamate complexes, providing a balance between computational cost and accuracy. DFT calculations are instrumental in elucidating the nature of the interactions between the dithiocarbamate ligand and various metal centers.

Studies on a range of dithiocarbamate complexes have shown that the sulfur atoms of the ligand act as soft donors, readily forming strong covalent bonds with many transition metals. nih.govnih.gov DFT calculations on heteroleptic complexes containing dithiocarbamate and other ligands, such as benzoylacetone (B1666692) with Zn(II), Co(II), Cu(II), and Mn(II), have been used to determine their geometry, electronic properties, and thermodynamic parameters. researchgate.net These calculations reveal that metal ions coordinate with the dithiocarbamate ligand through the sulfur donor atoms. researchgate.net

Computational models can predict the charge distribution within the complex. For instance, in a tungsten-sulfide complex with dithiocarbamate ligands, a computational model identified that one equatorial sulfur atom held a higher negative charge than the others, suggesting it as a likely site for reactivity. nih.gov Furthermore, DFT studies on mercury(II) bis(dithiocarbamate) compounds have been used to investigate the influence of different alkyl substituents on the formation of intermolecular interactions, known as spodium bonds (Hg···S interactions), which affect the supramolecular structure. mdpi.com Theoretical calculations have also supported the observation that the electronic properties and stability of copper dithiocarbamate complexes are influenced by the delocalization of the odd electron over the CuS₄ moiety. mdpi.com

The stability of metal complexes derived from dithiocarbamates has been computationally explored. For a series of mixed-ligand complexes, DFT calculations revealed the order of stability to be Mn < Co < Cu > Zn. researchgate.net This is attributed to factors like spin density distributions and the relative strength of hydrogen bonds within the complexes. researchgate.net

Table 1: Selected Findings from DFT Studies on Dithiocarbamate Metal Complexes

| Metal Complex System | Computational Method | Key Finding | Reference |

|---|---|---|---|

| [M(benzoylacetone)(dithiocarbamate)] (M=Zn, Co, Cu, Mn) | DFT | Predicted geometry and stability order (Mn < Co < Cu > Zn). Metal coordination occurs via S- and O-donors. | researchgate.net |

| Hg(S₂CNR₂)₂ (R=ethyl, isobutyl, cyclohexyl) | DFT | Assessed the presence and accessibility of π-holes on Hg atoms, influencing intermolecular Hg···S spodium bonds. | mdpi.com |

| [WVIS(dtc)₃]⁺ | DFT | Calculated charge distribution, identifying the most negatively charged sulfur atom as a potential reactive site. | nih.gov |

| [Cu(S₂CNR₂)₂] | Theoretical Calculations | Supported the delocalization of the unpaired electron over the entire CuS₄ core of the complex. | mdpi.com |

The dithiocarbamate functional group (R₂NCS₂⁻) is characterized by significant electron delocalization, which can be described by several resonance structures. wikipedia.org The two principal mesomeric forms are the dithiocarbamate form and the thioureide form. nih.govresearchgate.net The thioureide form involves a double bond between the nitrogen and carbon atoms (C=N⁺) and negative charges on the sulfur atoms. wikipedia.org

The C-N bond within the dithiocarbamate moiety consequently has a partial double bond character, which leads to a higher rotational barrier around this bond. wikipedia.org The electronic structure, particularly the degree of delocalization, can be tuned by the substituents (R groups) attached to the nitrogen atom, which in turn influences the properties of the resulting metal complexes. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide insight into static electronic structures, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the investigation of conformational changes, solvent effects, and interactions with other molecules.

Currently, there is limited specific information in the published literature regarding MD simulations performed on Bis(carboxymethyl)ethylene dithiocarbamate or its parent compound, ethylene (B1197577) bis-dithiocarbamate (EBDC). Such studies would be highly valuable for understanding how these molecules behave in a dynamic aqueous or biological environment. For instance, MD simulations could predict how the carboxymethyl groups interact with solvent molecules or specific residues in a protein's active site, providing a more complete picture of its potential interactions and transport properties. This remains an important area for future computational research.

Prediction and Verification of Coordination Geometries and Stability

Computational methods are widely used to predict the three-dimensional structures of dithiocarbamate complexes. nih.govresearchgate.net These calculations can accurately forecast coordination numbers, bond lengths, and bond angles, which can then be verified against experimental data, primarily from single-crystal X-ray diffraction.

Dithiocarbamate ligands are versatile and can adopt several coordination modes, including monodentate, bidentate, and bridging. nih.govresearchgate.net DFT calculations can help determine the most stable coordination geometry for a given metal ion and ligand set. For instance, theoretical calculations support the finding that many copper(II) bis(dithiocarbamate) complexes adopt a square planar geometry, although significant deviations can occur, suggesting soft, flexible Cu-S interactions. mdpi.com In other cases, such as with certain Zn(II) complexes, a tetrahedral geometry is predicted. researchgate.net

The stability of these complexes is also a key area of computational investigation. Calculations can determine thermodynamic parameters that indicate the relative stability of different metal complexes. researchgate.net For example, a DFT study on a series of heteroleptic dithiocarbamate complexes found the order of stability to be Mn < Co < Cu > Zn, providing a theoretical basis for their observed properties. researchgate.net

Mechanistic Studies of Chemical Reactions and Ligand Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the formation, decomposition, and transformation of dithiocarbamate ligands and their complexes. rsc.org Theoretical studies can map potential energy surfaces, identify transition states, and calculate reaction barriers, providing a detailed step-by-step view of a reaction pathway.

For instance, mechanistic studies on the reaction of certain N-benzylpiperidines with carbon disulfide to form dithiocarbamates have presented evidence, supported by theoretical considerations, for the involvement of a p-quinone methide intermediate. rsc.org In another study, computational modeling was used to understand the decomposition of a tungsten-dithiocarbamate complex. nih.gov The calculations supported a mechanism involving S-atom abstraction from the dithiocarbamate ligand itself, leading to the formation of new sulfur-containing products. nih.gov

These studies are crucial for understanding the stability and reactivity of dithiocarbamates in various applications. They can explain why certain reactions proceed, predict potential byproducts, and guide the design of new synthetic routes or more stable compounds. nih.govrsc.org For example, understanding the redox chemistry of dithiocarbamate ligands when bound to high-valent metals is critical for designing stable catalysts that can mimic the function of enzymes like formate (B1220265) dehydrogenase. nih.gov

Advanced Applications of Bis Carboxymethyl Ethylene Dithiocarbamate in Materials Science and Environmental Technologies

Environmental Remediation and Heavy Metal Management

The escalating issue of heavy metal contamination in water sources necessitates effective and selective removal methods. nih.gov Dithiocarbamates are recognized as powerful chelating agents for heavy metals, forming stable, often insoluble complexes that facilitate their removal from aqueous solutions. nih.govresearchgate.net The design of bis(carboxymethyl)ethylene dithiocarbamate (B8719985) leverages this inherent capability while enhancing its applicability in environmental contexts.

Bis(carboxymethyl)ethylene dithiocarbamate acts as a potent chelating agent, capable of binding with a variety of heavy metal ions. The two dithiocarbamate groups can form strong, stable, five-membered rings with metal ions, a characteristic feature of dithiocarbamate ligands. nih.govresearchgate.net The presence of two sulfur donor atoms allows for the formation of these stable chelate structures with metals. nih.gov This strong complexing ability is the basis for its use in precipitating and removing toxic metals from contaminated water. researchgate.netgoogle.com

Early research into the complexing ability of ammonium (B1175870) bis(carboxymethyl)dithiocarbamate demonstrated its effectiveness in forming stable complexes with several divalent heavy metal ions. A 1967 study investigated the stability of these complexes through extraction methods, providing quantitative data on their strength. nih.gov The stability constants (β₂) for the complexes were determined, highlighting a strong affinity for copper, followed by lead, cadmium, and nickel. nih.gov This indicates that the ligand can effectively sequester these metals from a solution.

Table 1: Stability Constants (log β₂) of Metal Complexes with Bis(carboxymethyl)dithiocarbamate

| Metal Ion | log β₂ |

|---|---|

| Copper (Cu²⁺) | 21.46 |

| Lead (Pb²⁺) | 15.45 |

| Cadmium (Cd²⁺) | 11.24 |

| Nickel (Ni²⁺) | 7.93 |

Source: Data compiled from Talanta, 1967. nih.gov

The selective binding capability of dithiocarbamates makes them valuable for the pre-concentration of trace metals, a crucial step for their accurate determination. nih.gov The differing stability constants of metal complexes, as shown in the table above, suggest that this compound can exhibit selectivity in metal binding. nih.gov For instance, its exceptionally high affinity for copper could be exploited for the selective removal or recovery of copper ions from a solution containing a mixture of metals. nih.gov

In practice, dithiocarbamate-based ligands are used to concentrate trace metals from large volumes of water, making them easier to measure with analytical techniques like flame atomic absorption spectrophotometry (FAAS). nih.gov The study on bis(carboxymethyl)dithiocarbamate investigated its effect on the extraction of metal dithizonates, a common method for metal analysis. nih.gov The results showed that the presence of the dithiocarbamate masked the extraction of copper, lead, cadmium, and nickel, confirming its strong complexation in the aqueous phase, a principle that can be applied to selective separation and pre-concentration. nih.gov

The efficiency of heavy metal removal by dithiocarbamate-based materials is often studied through adsorption experiments. These studies typically evaluate factors like pH, contact time, and initial metal concentration. For dithiocarbamate-modified adsorbents, the removal of heavy metals is often rapid due to the high affinity of the chelating groups. nih.gov

While specific adsorption performance studies for this compound are not widely detailed in recent literature, research on analogous dithiocarbamate-modified materials provides insight. For example, dithiocarbamate-modified starches have shown high adsorption performance for heavy metal ions like Cu(II), Ni(II), and Pb(II). nih.gov The adsorption mechanism is confirmed to be chelation between the dithiocarbamate groups and the metal ions. nih.gov The adsorption kinetics for such materials often fit a pseudo-second-order model, and the Langmuir isotherm model can describe the monolayer adsorption of metals onto the surface. nih.gov It is expected that a material functionalized with this compound would exhibit similar high efficiency due to its powerful chelating nature.

The design of specialized ligands is a key strategy for improving heavy metal removal from wastewater. The ideal ligand should be low-cost, non-toxic, and highly selective for target metals. The synthesis of this compound from ethylenediamine, carbon disulfide, and a carboxyl-containing precursor represents a deliberate design choice. The inclusion of the carboxymethyl groups (-CH₂COOH) is intended to enhance water solubility and provide additional coordination sites, potentially increasing the stability and removal efficiency of the resulting metal complexes. google.comnih.gov This bifunctional design, combining "soft" sulfur donors with "hard" oxygen donors, can influence the coordination chemistry and selectivity towards different metal ions. researchgate.net

Single-Source Precursors (SSP) for Metal Sulfide (B99878) Nanomaterial Synthesis

Metal sulfide nanoparticles are advanced materials with applications in catalysis, electronics, and energy storage. researchgate.netsemanticscholar.org The single-source precursor (SSP) method is an effective strategy for synthesizing these nanoparticles, where a single, well-defined molecule contains both the metal and sulfur required for the final material. nih.govresearchgate.net This approach offers excellent control over the stoichiometry and can lead to the formation of pure, crystalline nanoparticles. researchgate.net

Metal dithiocarbamate complexes are widely used as SSPs for the synthesis of metal sulfide nanocrystals. researchgate.netresearchgate.net The process involves the thermal decomposition (thermolysis) of the metal-dithiocarbamate complex in a high-boiling point solvent. nih.govucl.ac.uk Upon heating, the C-S bonds within the ligand break, leading to the formation of the corresponding metal sulfide and volatile organic byproducts. nih.govresearchgate.net

The thermal stability of the dithiocarbamate complex is a critical factor, and it depends on the specific metal ion and the organic groups attached to the nitrogen atom. researchgate.net Studies on various metal dithiocarbamate complexes show that they decompose at relatively low temperatures to form metal sulfides. researchgate.netresearchgate.net For instance, the thermolysis of some copper dithiocarbamate complexes yields CuS at around 300°C. researchgate.net The morphology and crystalline phase of the resulting nanoparticles can be controlled by adjusting reaction parameters such as temperature, precursor concentration, and the use of capping agents. rsc.org While specific studies detailing the use of this compound complexes as SSPs are limited, their fundamental structure suggests they are suitable candidates for this application, offering a pathway to produce metal sulfide nanoparticles.

Influence of Precursor Design on Nanoparticle Morphology and Properties

Dithiocarbamate complexes are widely employed as single-source precursors (SSPs) for synthesizing metal sulfide nanoparticles. nih.govresearchgate.netacs.org The design of the dithiocarbamate precursor molecule—specifically the organic groups attached to the nitrogen atom—has a significant influence on the morphology, phase, and properties of the resulting nanoparticles. rsc.orgmdpi.com This is because the precursor's structure affects its decomposition pathway, volatility, and interaction with capping agents. nih.govresearchgate.net

Research on lead(II) bis(N-alkyl-N-phenyl dithiocarbamate) complexes demonstrated that altering the alkyl group on the dithiocarbamate ligand directly impacts the shape of the lead sulfide (PbS) nanoparticles produced. mdpi.com Using a precursor with a shorter ethyl chain resulted in spherical nanoparticles, whereas a precursor with a bulkier butyl group led to the formation of short nanorods. mdpi.com This highlights how subtle changes in the precursor's steric properties can tune the final nanoparticle morphology. mdpi.com

Similarly, studies on the decomposition of nickel bis(dithiocarbamate) complexes, [Ni(S₂CNR₂)₂], have shown that reaction conditions like temperature and precursor concentration are critical in determining the crystalline phase of the resulting nickel sulfide. rsc.org For instance, the decomposition of the iso-butyl derivative at 150 °C yields pure α-NiS, while at 280 °C, it produces pure β-NiS. rsc.org Furthermore, varying the precursor concentration at a constant temperature can lead to different phases, such as NiS₂, or mixtures of phases, and can also alter particle size. rsc.org

Table 1: Influence of Dithiocarbamate Precursor and Conditions on Nanoparticle Properties This table is interactive. You can sort and filter the data.

| Precursor Complex | Metal Sulfide | Reaction Conditions | Resulting Morphology/Phase | Particle Size | Reference(s) |

|---|---|---|---|---|---|

| [Pb(N-ethyl-N-phenyldithiocarbamate)₂phen] | PbS | Solvothermal decomposition | Spherical | - | mdpi.com |

| [Pb(N-butyl-N-phenyldithiocarbamate)₂phen] | PbS | Solvothermal decomposition | Short rods | - | mdpi.com |

| [Ni(S₂CNⁱBu₂)₂] | NiS | 150 °C in oleylamine | Pure α-NiS | - | rsc.org |

| [Ni(S₂CNⁱBu₂)₂] | NiS | 280 °C in oleylamine | Pure β-NiS | - | rsc.org |

| [Ni(S₂CNⁱBu₂)₂] | NiS/Ni₃S₄ | 180 °C, 5 mM | Pure α-NiS | ~100 nm | rsc.org |

Catalysis and Organic Transformations

Dithiocarbamate compounds and their metal complexes have emerged as effective catalysts in a variety of organic reactions, leveraging their unique electronic and coordination properties. nih.govmdpi.com

Dithiocarbamate Compounds as Catalysts in Specific Chemical Reactions

Dithiocarbamates have been successfully utilized in several catalytic applications. For example, core/shell nanostructures functionalized with magnetic dithiocarbamate have served as catalysts for the synthesis of propargylamines via A³ coupling reactions. nih.gov In other work, lanthanide dithiocarbamate complexes have been shown to act as efficient Lewis acid catalysts for the cyanosilylation of aldehydes. osti.gov

More recently, dithiocarbamate anions have been identified as a novel class of organocatalysts capable of generating radicals under photochemical conditions. unirioja.es This strategy enables reactions such as the α-alkylation of carbonyl compounds under mild conditions. unirioja.esthieme-connect.com Furthermore, stable and isolable N-dithiocarbamates can serve as precursors to amidyl radicals, which can then participate in site-specific C-H functionalization reactions, a powerful tool in complex molecule synthesis. nih.govnih.gov

Applications in Polymerization Processes

In polymer chemistry, dithiocarbamates are particularly valued as chain transfer agents in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. mdpi.comresearchgate.net RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures. researchgate.netresearchgate.net

The effectiveness of a dithiocarbamate as a RAFT agent can be tuned by modifying the substituents on the nitrogen atom. researchgate.net Nitrogen-containing dithiocarbamates, for instance, are highly effective RAFT agents because the nitrogen atom can stabilize the cationic intermediate. mdpi.com Research has shown that dithiocarbamates are highly efficient in controlling the polymerization of monomers like 1-vinyl-1,2,4-triazole (B1205247) and methyl acrylate (B77674). researchgate.netmdpi.com The choice of the N-group on the dithiocarbamate plays a critical role; conjugated N-aryl groups can provide good control over the polymerization, whereas certain N-alkyl groups may be ineffective. researchgate.net

Table 2: Examples of Dithiocarbamates in RAFT Polymerization This table is interactive. You can sort and filter the data.

| Dithiocarbamate RAFT Agent | Monomer | Key Finding | Reference(s) |

|---|---|---|---|

| Various dithiocarbamates | 1-Vinyl-1,2,4-triazole (VT) | Proved to be the most efficient class of CTA for VT polymerization, yielding polymers with low polydispersity (1.16–1.42). | mdpi.com |

| Benzyl 1H-imidazole-l-carbodithioate | Methyl Acrylate | Polymerization shows good living characteristics. | researchgate.net |

| Benzyl 1H-pyrrole-l-carbodithioate | Methyl Acrylate | Polymerization shows good living characteristics. | researchgate.net |

| Benzyl N,N-diethyldithiocarbamate | Methyl Acrylate | Polymerization cannot be controlled; results in broad molecular weight distribution. | researchgate.net |

Development of Stationary Phases in Chromatography

The strong metal-chelating ability of the dithiocarbamate functional group makes it highly suitable for applications in separation science, particularly in the development of specialized stationary phases for chromatography. nih.gov

Ligand Exchange Chromatography for Metal Ion Separation

Ligand exchange chromatography is a powerful technique for separating metal ions. Dithiocarbamate compounds, when immobilized onto a solid support, can act as the stationary phase. nih.gov The separation mechanism relies on the differential formation of metal-dithiocarbamate complexes. Metal ions in the mobile phase that form strong complexes with the immobilized dithiocarbamate are retained longer on the column, allowing for their separation from metals that form weaker complexes. nih.govoup.comoup.com

For example, silica (B1680970) coated with dithiocarbamate has been used as a stationary phase for the separation of heavy metals, showing a particularly high uptake of mercury. nih.gov High-performance liquid chromatography (HPLC) methods have been developed to separate a wide range of metal-diethyldithiocarbamate (DDC) complexes. oup.comoup.comresearcher.life Initial studies using standard stainless steel columns found that some less stable metal complexes could undergo ligand exchange with the nickel in the column, complicating analysis. oup.comoup.com This issue was overcome by using metal-free PEEK (polyether ether ketone) columns, which enabled the successful separation of a broader array of metal ions, including Bi(III), Cd(II), Fe(II), Pb(II), and Zn(II). oup.comoup.comresearcher.life

Functionalization of Chromatographic Supports with Dithiocarbamate Moieties

The performance of a dithiocarbamate-based stationary phase depends on how the functional group is attached to the chromatographic support, which is often silica. rsc.org The classical method for preparing these materials is a two-step procedure: first, the silica is functionalized with an amine group, and second, the amine is reacted with carbon disulfide to form the dithiocarbamate. rsc.org However, this method can leave residual unreacted amine groups and the basic conditions required can potentially degrade the silica support. rsc.org

A novel, one-step approach involves the direct grafting of a siloxydithiocarbamate precursor onto the silica surface. rsc.org This direct grafting method has been shown to be more efficient, yielding dithiocarbamate-functionalized silicas that are free of residual amine groups and show less degradation of the support material. rsc.org These improved materials have demonstrated enhanced performance in applications such as the adsorption of mercury (Hg(II)) from solutions. rsc.org Supports like Sep-Pak cartridges have also been functionalized with dithiocarbamates for the determination of heavy metals at trace levels (μg/L). nih.gov

Industrial Applications (Non-Biological)

Dithiocarbamates are a versatile class of organosulfur compounds that find widespread use in several non-biological industrial applications due to their ability to chelate metals and interact with sulfur-based systems.

Dithiocarbamates are classified as ultra-accelerators in the sulfur vulcanization of rubber. lusida.comraywaychem.com This process involves the formation of cross-links between polymer chains, converting plastic rubber into an elastic material. vanderbiltworldwide.com The use of accelerators like dithiocarbamates makes the vulcanization process more efficient and safer by allowing it to proceed at lower temperatures and in shorter times compared to using sulfur alone. lusida.comvanderbiltworldwide.com

Derivatives such as zinc dibenzyldithiocarbamate (B1202937) (ZBEC) are noted for providing better scorch resistance among dithiocarbamate accelerators. richon-chem.com Ethylene (B1197577) bis(dithiocarbamate) salts are also employed in vulcanization systems, sometimes in combination with other compounds to create the accelerator in situ. google.comgoogle.com The specific performance of this compound would be influenced by its solubility in the rubber matrix and its reactivity, which are affected by the polar carboxymethyl groups.

Table 1: Representative Dithiocarbamate Accelerators and Their Characteristics

| Accelerator Name | Chemical Name | Typical Application | Key Features |

| Zinc Dimethyl Dithiocarbamate (ZDMC) | Zinc bis(dimethyldithiocarbamate) | Natural Rubber (NR) Latex, Dry Rubber | Ultra-fast accelerator, requires ZnO for activation. lusida.com |

| Zinc Diethyl Dithiocarbamate (ZDEC) | Zinc bis(diethyldithiocarbamate) | NR, SBR, EPDM | Fast-curing primary or secondary ultra-accelerator. vanderbiltworldwide.com |

| Zinc Dibenzyl Dithiocarbamate (ZBEC) | Zinc bis(dibenzyldithiocarbamate) | NR, SBR, EPDM, NBR | Good scorch resistance for a dithiocarbamate; non-nitrosamine generating. richon-chem.comvanderbiltworldwide.com |

| Tellurium Diethyldithiocarbamate (TDEC) | Tellurium diethyldithiocarbamate | EPDM, Butyl Rubber | Fastest accelerator for EPDM and butyl rubber. akrochem.com |

Application as Froth Flotation Collectors

In the mining industry, froth flotation is a critical process for separating valuable minerals from gangue (waste rock). google.com This is achieved by rendering the surface of the target mineral hydrophobic (water-repellent) so it attaches to air bubbles and floats to the surface, forming a mineral-rich froth. 911metallurgist.com The chemical reagents that induce this hydrophobicity are known as collectors. google.com

Dithiocarbamates are effective collectors, particularly for sulfide minerals of metals like copper, lead, zinc, nickel, and platinum group metals (PGMs). google.comgoogle.comcput.ac.za Their effectiveness stems from the strong affinity of the dithiocarbamate functional group for metal ions on the mineral surface, leading to the formation of a stable, hydrophobic metal-dithiocarbamate complex. cput.ac.za This process is a form of chemisorption.

Compared to other common collectors like xanthates, dithiocarbamates can offer faster flotation rates and may be more stable over a wider pH range. researchgate.net However, they can also be less selective and more expensive, which sometimes leads to their use as co-collectors with other reagents to optimize performance and cost. researchgate.net The choice of dithiocarbamate, including its alkyl or aryl groups, influences its collecting power and selectivity for specific minerals. google.com The water-soluble nature suggested by the carboxymethyl groups in this compound could be advantageous for its introduction into the aqueous slurry of the flotation process.